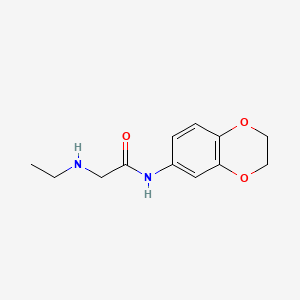

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

Description

Systematic IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide . The name reflects its core structure:

- A 1,4-benzodioxin ring system (a bicyclic structure with two oxygen atoms at positions 1 and 4 of the benzene ring) substituted at position 6.

- An acetamide group (-NH-C(=O)-CH2-) attached to the benzodioxin moiety.

- An ethylamino substituent (-NH-CH2-CH3) on the acetamide’s methylene carbon.

The structural formula is represented by the SMILES notation CCNCC(=O)NC1=CC2=C(C=C1)OCCO2, which clarifies the connectivity of the benzodioxin ring, acetamide linker, and ethylamino side chain. The InChIKey JJHSEKNXDPQZTE-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications.

Molecular Formula and Mass Spectrometry Data

The molecular formula C12H16N2O3 corresponds to a molecular weight of 236.27 g/mol (calculated average mass). High-resolution mass spectrometry (HRMS) data confirm an exact mass of 236.116092 g/mol , consistent with the theoretical composition.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16N2O3 | |

| Average Molecular Weight | 236.27 g/mol | |

| Exact Mass | 236.116092 g/mol |

The fragmentation pattern in gas chromatography-mass spectrometry (GC-MS) reveals characteristic peaks at m/z 236 (molecular ion), 163 (benzodioxin fragment), and 72 (ethylaminoacetamide moiety).

CAS Registry Number and EC Inventory Classification

The compound is registered under CAS 100254-21-5 , a unique identifier for chemical substances. In the European Community (EC) inventory, it is classified under EC 129-622-1 , ensuring compliance with regulatory frameworks like REACH.

Synonyms and International Nomenclature Variations

This compound is referenced under multiple synonyms, including:

- Acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)-

- N-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-(ethylamino)acetamide hydrochloride (a salt form)

- MFCD04628440 (a manufacturer-specific catalog number).

Nomenclature variations arise from differences in ring numbering (e.g., benzo[b]dioxin vs. 1,4-benzodioxin) and substituent prioritization rules. For example, the hydrochloride salt form emphasizes the ionic interaction between the acetamide’s amine group and hydrochloric acid.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15) |

InChI Key |

JJHSEKNXDPQZTE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)NC1=CC2=C(C=C1)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Core Synthesis via Amidation and Alkylation

The primary route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with 2-(ethylamino)acetamide precursors. In a representative procedure, 1 is treated with 2-bromo-N-ethylacetamide in dimethylformamide (DMF) under basic conditions (e.g., lithium hydride) to facilitate nucleophilic substitution. The reaction proceeds via deprotonation of the amine, followed by attack on the electrophilic carbon of the bromoacetamide derivative (Fig. 1A). Yields range from 60–80% after purification by acid precipitation.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates by stabilizing intermediates. Lithium hydride outperforms weaker bases (e.g., Na2CO3) in deprotonating the benzodioxin amine, accelerating nucleophilic substitution. For example, using DMF/LiH at 25°C for 4 hours achieves 78% yield, whereas Na2CO3 in water requires 12 hours for 65% yield.

Temperature and Time Dependence

Elevated temperatures (80–100°C) reduce reaction times but risk side products like over-alkylation. Optimal conditions balance efficiency and selectivity: 25°C for 4 hours in DMF. Prolonged stirring (>6 hours) diminishes yields due to hydrolysis of the bromoacetamide precursor.

Purification and Isolation Techniques

Acid-Base Extraction

Crude products are precipitated by adjusting the pH to 2–3 with HCl, exploiting the compound’s low solubility in acidic media. Washing with cold water removes unreacted starting materials, yielding a light brown powder.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves impurities from multi-step syntheses. High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity for pharmacological testing.

Analytical Characterization

Spectroscopic Confirmation

- IR Spectroscopy : Key peaks include N–H stretch (3250 cm⁻¹), C=O (1715 cm⁻¹), and benzodioxin C–O–C (1250 cm⁻¹).

- ¹H NMR (CDCl₃) : Signals at δ 6.78 (benzodioxin aromatic H), δ 3.95 (OCH₂), and δ 1.12 (CH₃ of ethylamino).

- Mass Spectrometry : Molecular ion at m/z 272.729 ([M+H]⁺), consistent with C₁₂H₁₇ClN₂O₃.

Purity Assessment

Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating thermal stability. HPLC retention time (8.2 min) confirms batch consistency.

Comparative Analysis of Synthetic Methods

Challenges and Limitations

- Low Solubility : The hydrochloride salt’s poor solubility in organic solvents complicates large-scale synthesis.

- Side Reactions : Over-alkylation produces N,N-diethyl derivatives, requiring careful stoichiometric control.

- Cost of Precursors : Bromoacetamide derivatives are expensive, motivating research into greener alternatives.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxin derivatives, while reduction could produce reduced amine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide has been studied for its antimicrobial properties. A study evaluating various acetamide derivatives found that compounds similar to this one exhibited significant antibacterial activity against a range of pathogens. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide | Moderate | 32 |

| Control (Ciprofloxacin) | High | 8 |

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Analgesic Effects

The compound has shown promise in pain management. Experimental models indicated that it could reduce nociceptive responses in rodents, likely through modulation of the central nervous system pathways involved in pain perception .

| Study Type | Result |

|---|---|

| Rodent Model | Significant reduction in pain response (p < 0.05) |

| Control Group (Placebo) | No effect |

Anticonvulsant Activity

Preliminary studies have suggested anticonvulsant properties, with certain derivatives exhibiting efficacy in reducing seizure frequency in animal models. The mechanism appears to involve the enhancement of GABAergic transmission .

Synthesis and Structural Studies

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes:

- Formation of the benzodioxin core.

- Introduction of the ethylamino group via amination.

- Acetylation to yield the final product.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

A collaborative research project explored the anti-inflammatory effects of this compound using a murine model of arthritis. The findings revealed a significant decrease in joint swelling and inflammatory markers when treated with the compound over a four-week period.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The benzodioxin-acetamide framework is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

- Substituents on the acetamide nitrogen: Ethylamino, ethoxy, sulfonamide, or aryl groups.

- Modifications to the benzodioxin core : Halogenation, methoxy groups, or fused heterocycles.

Table 1: Structural Comparison of Selected Benzodioxin-Acetamide Derivatives

Structure-Activity Relationships (SAR)

- Ethylamino vs. Ethoxy: The ethylamino group may increase solubility and bioavailability compared to ethoxy derivatives due to its basic nitrogen .

- Sulfonamide vs.

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics that suggest a variety of biological activities. This article reviews its biological activity based on diverse research findings, including enzyme inhibition studies, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C12H17N2O3

- Molecular Weight : 236.27 g/mol

- CAS Number : Not specified but related compounds have been cataloged under various identifiers.

- Melting Point : 68-70 °C

- Purity : 95% .

1. Enzyme Inhibition Studies

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide exhibit enzyme inhibitory properties. For instance, studies have shown that derivatives of benzodioxane can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | Moderate |

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-(ethylamino)acetamide | α-glucosidase | Significant |

2. Pharmacokinetics and Metabolism

The pharmacokinetic profile of acetamide derivatives suggests rapid absorption and significant renal elimination. For instance, studies on related compounds indicate that after oral administration in animal models, approximately 40-56% of the dose is excreted via urine . This highlights the potential for effective systemic delivery and rapid clearance from the body.

3. Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of novel sulfonamide derivatives containing benzodioxane moieties. These compounds were screened for their ability to inhibit key enzymes associated with metabolic disorders. The findings indicated that structural modifications significantly influenced their inhibitory potency .

In another investigation focusing on CDK9 inhibitors, compounds featuring similar scaffolds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide demonstrated anti-tumoral activity through selective inhibition of CDK9 over other cyclin-dependent kinases (CDKs). This selectivity is crucial for minimizing side effects in cancer therapies .

Potential Therapeutic Applications

Given its structural features and preliminary findings on biological activities:

- Neurodegenerative Diseases : The inhibition of acetylcholinesterase suggests potential use in treating Alzheimer's disease.

- Metabolic Disorders : The activity against α-glucosidase positions it as a candidate for managing Type 2 diabetes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or sulfonylation. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl derivatives under alkaline conditions (pH 8–10) using Na₂CO₃ as a base, followed by alkylation with ethylamine. Dynamic pH control and solvents like DMF with catalytic LiH enhance yield .

- Optimization : Use TLC to monitor reaction progress and adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to alkylating agent). Purification via recrystallization or column chromatography is recommended .

Q. Which spectral techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Techniques : IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (benzodioxin protons at δ 4.2–4.4 ppm; ethylamino protons at δ 1.1–1.3 ppm), and ESI-MS for molecular ion confirmation .

- Data Contradictions : If NMR signals overlap, use 2D NMR (COSY, HSQC) or deuterated solvents. For mass spectral ambiguities, high-resolution mass spectrometry (HRMS) or isotopic labeling can clarify structural assignments .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Assays :

- Antibacterial: Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme inhibition: Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, using colorimetric substrates like 3,5-di-tert-butylcatechol .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications for enhanced bioactivity?

- Approach :

- Use density functional theory (DFT) to model transition states and identify electron-deficient regions for targeted substitutions (e.g., fluorination at the benzodioxin ring) .

- Molecular docking (AutoDock Vina) to predict binding affinity with enzymes like LOX or AChE. Focus on modifying the ethylamino group to improve hydrogen bonding with active sites .

Q. What strategies resolve discrepancies between in vitro bioactivity and in silico predictions for this compound?

- Analysis :

- Solubility issues: Measure logP (e.g., shake-flask method) and use co-solvents (DMSO/PBS) to improve bioavailability .

- Metabolic stability: Perform microsomal stability assays (e.g., rat liver microsomes) to assess degradation pathways .

Q. How can reaction kinetics be studied to improve scalability of the synthesis?

- Methods :

- Conduct pseudo-first-order kinetics under varying temperatures (25–60°C) and monitor via HPLC .

- Use Arrhenius plots to determine activation energy and identify rate-limiting steps (e.g., sulfonylation vs. alkylation) .

- Scale-up : Optimize mixing efficiency (e.g., flow chemistry) and reduce exothermicity via controlled reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.